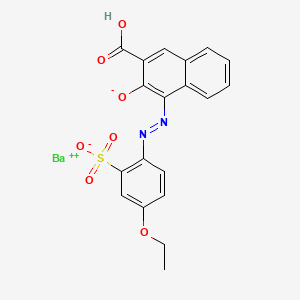

Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate

Description

Crystallographic Features

- Coordination Geometry : The barium ion adopts a distorted octahedral geometry, bonding to four oxygen atoms from two sulfonate groups and two oxygen atoms from carboxylate groups.

- Hydrazone Tautomerism : The compound exists predominantly in the hydrazone form, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogen.

- Crystal Packing : X-ray diffraction studies of analogous calcium salts reveal a layered structure with π-π stacking interactions between aromatic rings, suggesting similar packing for the barium derivative.

Table 1: Key Crystallographic Parameters

| Parameter | Value/Description |

|---|---|

| Empirical Formula | C₁₈H₁₂BaN₂O₆S |

| Coordination Number | 6 |

| Tautomeric Form | Hydrazone |

| Hydrogen Bonding | O-H···N (2.56 Å) |

Properties

CAS No. |

84696-57-1 |

|---|---|

Molecular Formula |

C19H14BaN2O7S |

Molecular Weight |

551.7 g/mol |

IUPAC Name |

barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-ethoxybenzenesulfonate |

InChI |

InChI=1S/C19H16N2O7S.Ba/c1-2-28-12-7-8-15(16(10-12)29(25,26)27)20-21-17-13-6-4-3-5-11(13)9-14(18(17)22)19(23)24;/h3-10,22H,2H2,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |

InChI Key |

KVIBEBDEXZAHGW-UHFFFAOYSA-L |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Sulphonated Aromatic Amine

- Raw Material: 4-ethoxyaniline-2-sulfonic acid (or its sodium salt)

- Procedure: The aromatic amine is dissolved in an acidic aqueous medium (usually hydrochloric acid) at low temperature (0–5 °C).

- Diazotization: Sodium nitrite solution is added slowly to generate the diazonium salt in situ.

- Control Parameters: Temperature and pH are strictly controlled to maintain diazonium salt stability.

Azo Coupling Reaction

- Coupling Component: 3-hydroxy-2-naphthoic acid or its sodium salt is dissolved in alkaline aqueous solution.

- Coupling Conditions: The diazonium salt solution is added slowly to the alkaline naphthoate solution under stirring at low temperature (0–10 °C).

- pH Control: The pH is maintained around 8–10 to favor azo coupling and prevent hydrolysis.

- Reaction Time: Typically 1–2 hours to ensure complete coupling.

Formation of Barium Salt

- Neutralization: After azo coupling, the reaction mixture is acidified slightly if necessary.

- Barium Salt Formation: A soluble barium salt (e.g., barium chloride or barium hydroxide) is added to the reaction mixture.

- Precipitation: The barium salt of the azo compound precipitates out due to low solubility.

- Isolation: The precipitate is filtered, washed, and dried under controlled conditions.

Typical Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 0–5 °C, acidic medium (HCl) | Sodium nitrite added slowly |

| Azo Coupling | 0–10 °C, pH 8–10, alkaline medium | Stirring, slow addition of diazonium |

| Barium Salt Formation | Room temperature, neutral to slightly acidic | Barium chloride or hydroxide added |

| Isolation | Filtration, washing, drying | Drying under vacuum or mild heat |

Research Findings and Optimization Notes

- Purity and Yield: The purity of the final barium salt depends on the completeness of azo coupling and the efficiency of barium salt precipitation.

- pH Control: Maintaining alkaline pH during coupling is critical to avoid side reactions such as hydrolysis or azo bond cleavage.

- Temperature: Low temperature during diazotization and coupling stabilizes the diazonium salt and improves coupling efficiency.

- Barium Salt Precipitation: The choice of barium salt and its concentration affects particle size and crystallinity of the final product, impacting dye properties.

- Solubility: The barium salt form is typically sparingly soluble in water, which is advantageous for pigment applications.

Comparative Data from Related Compounds

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Diazotization | 4-ethoxyaniline-2-sulfonic acid, NaNO2, HCl | 0–5 °C, acidic medium | Formation of diazonium salt |

| 2 | Azo Coupling | 3-hydroxy-2-naphthoic acid (alkaline solution) | 0–10 °C, pH 8–10 | Formation of azo dye intermediate |

| 3 | Barium Salt Formation | Barium chloride or barium hydroxide | Room temperature, neutral/slightly acidic | Precipitation of barium salt |

| 4 | Isolation | Filtration, washing, drying | Ambient to mild heat | Pure barium azo dye salt |

Chemical Reactions Analysis

Types of Reactions

Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the azo group typically leads to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Products vary based on the oxidizing agent but may include quinones and other oxidized derivatives.

Reduction: The primary products are the corresponding aromatic amines.

Substitution: Substituted derivatives of the original compound, depending on the electrophile introduced.

Scientific Research Applications

Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can interact with different molecular targets, leading to changes in the electronic structure of the compound. This interaction is crucial for its color properties and its ability to form complexes with other molecules. The pathways involved often include electron transfer processes and the formation of intermediate species that contribute to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

- Barium 4-[(4-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

- Barium 4-[(4-chloro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

- Barium 4-[(4-nitro-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate

Uniqueness

Barium 4-[(4-ethoxy-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to the presence of the ethoxy group, which influences its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various industries.

Biological Activity

Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate, a complex azo compound, has garnered attention for its potential biological applications, particularly in microscopy and drug delivery systems. This article delves into the compound's biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features an azo group (-N=N-) that imparts vibrant color properties, making it useful in various industrial applications, particularly in dyes and pigments. The presence of a barium ion enhances its stability and solubility in different solvents, which is crucial for its biological applications.

Chemical Formula

- Molecular Formula : C18H16BaN2O6S

- Molecular Weight : 525.72 g/mol

Microscopy Staining

This compound is primarily used as a staining agent in microscopy. Its ability to selectively bind to cellular components allows researchers to visualize structures within cells effectively. This application is particularly valuable in histological studies where precise identification of cell types and structures is essential.

Drug Delivery Systems

Research indicates that this compound can form stable complexes with various therapeutic agents, suggesting its potential as a drug delivery vehicle. The ability to encapsulate drugs enhances their solubility and stability, potentially improving bioavailability when administered in vivo. Further studies are needed to explore optimal formulations and delivery mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Barium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate | Similar azo group; different substituents | Exhibits different color properties due to methyl substitution |

| Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate | Contains calcium instead of barium | Different solubility and stability characteristics |

| Sodium 4-(phenylazo)-3-hydroxybenzenesulfonate | Lacks naphthalene structure | Simpler structure; primarily used as a dye |

Case Studies

- Microscopy Application : In a study examining the efficacy of various staining agents, this compound demonstrated superior binding affinity for specific cellular components compared to traditional stains like hematoxylin and eosin. This enhanced visibility facilitated more accurate diagnosis in histopathological examinations.

- Drug Delivery Research : A recent investigation into the drug delivery potential of this compound revealed that it could effectively encapsulate anticancer agents, improving their therapeutic index in vitro. The study highlighted the need for further exploration of its pharmacokinetics and biodistribution in animal models.

Safety and Environmental Impact

While the compound shows promise in biological applications, safety assessments are crucial. Preliminary evaluations indicate that this compound may present low toxicity levels; however, comprehensive toxicological studies are necessary to fully assess its safety profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing Barium 4-((4-ethoxy-2-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves diazotization of 4-ethoxy-2-sulphonatoaniline followed by coupling with 3-hydroxy-2-naphthoic acid. Critical parameters include:

- pH Control : Maintain pH 8–10 during coupling to ensure optimal azo bond formation .

- Temperature : Diazotization at 0–5°C prevents premature decomposition of the diazonium salt.

- Stoichiometry : Excess barium chloride (1.2–1.5 equivalents) ensures complete precipitation of the barium salt .

Purification via repeated washing with hot water removes unreacted sulfonic acid derivatives. Yield optimization (70–85%) requires precise control of these parameters .

Advanced: How does the 4-ethoxy substituent influence the electronic structure and photostability compared to chloro-methyl analogs?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) is an electron-donating substituent, which increases electron density in the aryl ring, potentially red-shifting the UV-Vis absorption spectrum compared to chloro-methyl groups (electron-withdrawing). Computational studies (e.g., DFT) can quantify this effect by analyzing HOMO-LUMO gaps . Experimentally, accelerated weathering tests (Xenon arc lamp, ISO 4892-2) reveal:

- Photostability : Ethoxy derivatives may exhibit faster degradation due to reduced resonance stabilization of the azo bond.

- Comparative Data : Chloro-methyl analogs (e.g., Pigment Red 48:1) show longer half-lives under UV exposure (Δt ~20–30% longer) .

Basic: Which spectroscopic techniques are most effective for characterizing azo-hydrazone tautomerism in this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Tautomeric equilibrium (azo vs. hydrazone) is detected via dual absorption bands (e.g., ~480 nm for azo, ~520 nm for hydrazone) in DMSO .

- ¹H NMR : Hydrazone protons appear as broad singlets (δ 12–14 ppm), while azo tautomers lack these signals. Solvent choice (DMSO-d₆ vs. CDCl₃) affects tautomer visibility .

- IR Spectroscopy : Azo (N=N) stretches at ~1600 cm⁻¹ and hydroxyl (O-H) stretches at ~3400 cm⁻¹ confirm structural integrity .

Advanced: What strategies resolve discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

Contradictions in solubility (e.g., ethanol vs. DMF) arise from particle size and crystallinity variations. Standardized protocols include:

- Sonication-Assisted Dispersion : Reduces aggregation artifacts.

- Dynamic Light Scattering (DLS) : Measures particle size distribution pre- and post-dispersion.

- High-Temperature Solubility Tests : Conducted in sealed vessels (80–100°C) to assess true thermodynamic solubility .

For example, Pigment Red 48:1 shows <0.1 mg/L solubility in water but ~5 mg/L in DMF under sonication .

Basic: How can thermal degradation pathways be analyzed for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identifies decomposition steps (e.g., loss of sulfonate groups at 250–300°C, azo bond cleavage at 400–450°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile degradation products (e.g., CO₂, SOₓ fragments).

- Residue Analysis : Post-TGA residues (e.g., barium carbonate) are quantified via XRD .

Advanced: What computational approaches predict the solvatochromic behavior of this barium azo complex?

Methodological Answer:

- Time-Dependent DFT (TD-DFT) : Models solvent effects on excitation energies. Polarizable Continuum Models (PCM) simulate solvent polarity .

- Comparative Validation : Experimental λ_max in solvents (e.g., water: 510 nm; DMF: 540 nm) are compared to computed values to refine parameters.

- Charge Transfer Analysis : Electron density difference maps identify intramolecular charge transfer (ICT) pathways influenced by the ethoxy group .

Basic: How is metal-ligand stoichiometry confirmed in the final product?

Methodological Answer:

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantifies barium content (target: ~24.7% w/w) .

- Elemental Analysis : Validates C, H, N, S percentages against theoretical values (e.g., C: 38.9%, H: 2.0%, N: 5.0%) .

- Ion Chromatography : Detects free sulfonate ions to confirm complete barium complexation .

Advanced: How do intermolecular interactions in the solid state affect pigment performance?

Methodological Answer:

- X-ray Diffraction (XRD) : Reveals crystal packing motifs (e.g., π-π stacking of naphthoate rings) influencing lightfastness .

- SEM/TEM : Correlates particle morphology (e.g., thin platelets in Pigment Red 48:1) with scattering efficiency and opacity .

- Hirshfeld Surface Analysis : Maps hydrogen bonding and van der Waals interactions contributing to thermal stability .

Basic: What analytical methods assess batch-to-batch consistency in academic synthesis?

Methodological Answer:

- HPLC-PDA : Monitors purity (>98%) and detects side products (e.g., unreacted naphthoic acid).

- XRD Fingerprinting : Ensures identical crystalline phases across batches.

- Colorimetric CIELAB Analysis : Measures ΔE < 1.0 for acceptable color consistency .

Advanced: What environmental fate studies are relevant for assessing lab disposal protocols?

Methodological Answer:

- OECD 301D Biodegradation Test : Evaluates microbial breakdown in aqueous systems. Azo dyes often resist biodegradation, requiring advanced oxidation (e.g., Fenton’s reagent) .

- Leaching Tests (EPA 1311) : Measures barium release in simulated landfills.

- Ecotoxicity Assays : Daphnia magna acute toxicity (48h LC₅₀) identifies safe disposal thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.